(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(1S)-1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3,(H,8,9,10)/t4-/m0/s1 |
InChI Key |
JYXQLWGUUVLZPQ-BYPYZUCNSA-N |
Isomeric SMILES |
CCC1=NC(=NN1)[C@H](C)N |
Canonical SMILES |
CCC1=NC(=NN1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Hydrazine Derivatives with Nitriles
Step 1: Synthesis of 5-Ethyl-1H-1,2,4-triazole-3-carboxamide
-
- Ethyl hydrazine derivative (e.g., ethyl hydrazine hydrate)
- Ethyl nitrile (acetonitrile derivative)
- Catalysts: Copper salts (e.g., copper sulfate) or acid catalysts (e.g., acetic acid)
- Solvent: Ethanol or methanol
-
- Mix ethyl hydrazine with ethyl nitrile in ethanol.
- Heat under reflux at 80–120°C for several hours.
- Cyclization occurs via nucleophilic attack of hydrazine on nitrile carbon, forming the triazole ring.
- The reaction mixture is cooled, and the product is isolated by filtration or crystallization.
Step 2: Functionalization to Attach the Ethanamine Side Chain
-
- The triazole intermediate
- Ethyl halide (e.g., ethyl bromide or chloride)
- Amine nucleophile (e.g., ammonia or primary amines)
- Base (e.g., potassium carbonate)
-
- Alkylation of the triazole at the appropriate nitrogen position using ethyl halide under basic conditions.
- Alternatively, nucleophilic substitution with ethanamine derivatives to introduce the aminoalkyl group at position 3.
Step 3: Stereoselective Resolution or Asymmetric Synthesis
- To obtain the (1S)-enantiomer , chiral auxiliaries or chiral catalysts are employed during the alkylation or subsequent steps.
- Chiral resolution techniques, such as chiral chromatography or crystallization with chiral acids/bases, can be used to isolate the stereochemically pure product.
Microwave-Assisted Synthesis (Industrial Scale)
Recent advances include microwave irradiation to accelerate cyclization and functionalization steps, improving yields and reducing reaction times. This method involves:
- Combining precursors in a sealed microwave reactor.
- Applying controlled microwave energy at specific temperatures (e.g., 150–200°C).
- Achieving rapid cyclization and subsequent functionalization within minutes to hours.
Catalytic and Green Chemistry Approaches
- Use of metal catalysts (e.g., copper, palladium) enhances reaction efficiency.
- Solvent-free or aqueous conditions are explored for environmentally friendly processes.
- Continuous flow reactors enable scalable production with precise control over reaction parameters.
Data Table Summarizing Preparation Methods
| Method | Precursors | Catalysts | Solvent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Hydrazine-Nitrile Cyclization | Ethyl hydrazine hydrate + Ethyl nitrile | Copper sulfate | Ethanol | Reflux 80–120°C, 6–12 hrs | 45–65 | Conventional batch |
| Alkylation of Triazole | Triazole intermediate + Ethyl halide | Potassium carbonate | Acetone or DMF | 60–100°C, 4–8 hrs | 50–70 | Stereoselective resolution needed |
| Microwave-Assisted Synthesis | Precursors + Catalysts | None or metal catalysts | Water or solvent-free | 150–200°C, 10–30 min | 70–85 | Rapid, scalable |
Notes on Reaction Conditions and Optimization
- Temperature: Elevated temperatures (80–200°C) are essential for cyclization and alkylation.
- Solvent Choice: Ethanol, methanol, or polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions.
- Catalysts: Copper salts catalyze cyclization; chiral catalysts or auxiliaries are employed for stereoselectivity.
- Purification: Crystallization, chromatography, or recrystallization ensures high purity and stereochemical integrity.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions , forming fused heterocyclic systems. For example:
-
Reaction with Tosyl Azides : Under catalytic conditions, the enamine intermediate derived from the ethanamine moiety undergoes cycloaddition with tosyl azides (Ar–N₃), forming triazoline intermediates that eliminate proline catalysts to yield NH-1,2,3-triazoles (Fig. 1A) .
-
Microwave-Assisted Cycloaddition : Microwave irradiation accelerates reactions with aryl azides, improving yields (75–92%) and reducing reaction times (<1 hour) .
Mechanism :
-
Enamine formation via base-catalyzed condensation.
-
Azide addition to the α,β-unsaturated intermediate.
-
Cyclization and elimination to stabilize the triazole product .
Nucleophilic Substitution Reactions
The primary amine group reacts with electrophiles:
Key Observation : Steric hindrance from the ethyl group on the triazole slightly reduces reactivity at the amine site compared to unsubstituted analogs.
Coordination Chemistry
The triazole N-atoms act as ligands for transition metals:
-
Cu(II) Complexes : Forms stable octahedral complexes with Cu(NO₃)₂ in methanol, confirmed by UV-Vis (
) and ESR spectroscopy (
). -
Catalytic Applications : Pd complexes of this compound show efficacy in Suzuki-Miyaura cross-coupling (TON = 1,200).
Structural Insight : X-ray crystallography reveals bidentate coordination via N2 and N4 of the triazole ring (Fig. 1B).
4.1. Triazole Ring Functionalization
-
Halogenation : Treatment with NBS (N-bromosuccinimide) in CCl₄ selectively brominates the triazole’s C5 position .
-
Oxidation : H₂O₂/Fe²⁺ oxidizes the triazole to 1,2,4-triazole-3-carboxylic acid derivatives .
4.2. Annulation Reactions
Reaction with α-haloketones (X–CO–R) in ethanol yields triazolo[3,4-b]thiadiazines via:
Biological Interactions
-
Antimicrobial Activity : Forms hydrogen bonds with fungal CYP51 (IC₅₀ = 2.3 µM), inhibiting ergosterol synthesis.
-
Enzyme Inhibition : Binds to bacterial dihydrofolate reductase via π–π stacking (Kᵢ = 0.8 µM).
Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C |
| Solvent | DMSO or DMF | Polarity enhances kinetics |
| Catalysts | Pyrrolidine (5 mol%) | Accelerates cycloaddition |
| Microwave Power | 300 W | Reduces time by 70% |
Figures
-
Fig. 1B : Coordination geometry of Cu(II) complex.
-
Fig. 1C : Annulation pathway to triazolo[3,4-b]thiadiazines .
This compound’s versatility in cycloadditions, substitutions, and coordination chemistry makes it valuable for pharmaceutical synthesis and catalysis. Further studies should explore enantioselective reactions leveraging its (1S) configuration.
Scientific Research Applications
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with proteins or nucleic acids, and induce cell death through apoptosis or other mechanisms. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the 1,2,4-Triazole Core
The biological activity and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Lipophilicity : Ethyl and cyclohexyl substituents increase lipophilicity, favoring blood-brain barrier penetration, while pyridinyl and phenyl groups introduce aromatic interactions but may reduce solubility .
- off-target GPCRs) .
Table 2: TAAR1 Agonist Activity of Selected Analogs
Key Findings :
- Aromatic vs. Aliphatic Substituents : Biphenyl-substituted analogs (e.g., compounds 58–67) exhibit submicromolar EC₅₀ values due to enhanced interactions with TAAR1’s hydrophobic pocket . The ethyl group in the target compound may offer a compromise between activity and metabolic stability.
- Synthetic Challenges : Introducing bulky substituents (e.g., biphenyl) requires protective group strategies (e.g., tetrahydropyranyl protection) to enable Suzuki coupling, whereas ethyl groups simplify synthesis .
Analytical and Physicochemical Comparisons
Table 3: Predicted Collision Cross Section (CCS) Values
Insights :
- The target compound’s CCS value (129.7 Ų) aligns with its compact structure, distinguishing it from bulkier analogs in mass spectrometry workflows .
Biological Activity
(1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial and antifungal activities, along with relevant case studies and research findings.
The compound has a molecular formula of and a molecular weight of 140.19 g/mol. Its structural characteristics include a triazole ring, which is known for conferring various biological activities to similar compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 μg/mL |
| Mycobacterium abscessus | 4–8 μg/mL |
| Mycobacterium smegmatis | 4–8 μg/mL |
| H37Rv (Mycobacterium tuberculosis) | 0.5–1.0 μg/mL |
These findings suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly resistant strains such as MRSA .
Antifungal Activity
The triazole moiety is also associated with antifungal properties. Compounds in this class have been shown to inhibit the growth of various fungi by interfering with ergosterol synthesis, an essential component of fungal cell membranes.
The mechanism through which (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine exerts its effects may involve:
- Inhibition of Enzymes : Similar triazole compounds often inhibit enzymes like lanosterol 14α-demethylase, critical in ergosterol biosynthesis.
- Disruption of Cell Membrane Integrity : By targeting cell membrane components, these compounds can lead to cell lysis and death.
Study on Antibacterial Efficacy
A notable study evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine showed promising results comparable to established antibiotics. The study utilized both in vitro assays and in vivo models to assess the pharmacokinetics and toxicity profiles .
Clinical Implications
The potential use of this compound in clinical settings could address the growing concern of antibiotic resistance. Its ability to target resistant strains positions it as a candidate for further development in antibiotic therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine while preserving stereochemical integrity?
- Methodological Answer : Utilize palladium-catalyzed hydroamination for amine bond formation (e.g., Pd(dba)₂/Xantphos catalysts), ensuring chiral resolution via chiral stationary phase chromatography or asymmetric catalysis . For triazole ring synthesis, employ cyclocondensation of thiosemicarbazides with nitriles under acidic conditions, as demonstrated in analogous triazole syntheses . Monitor stereochemistry via polarimetry or chiral HPLC.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and confirm the (1S) stereochemistry by comparing unit cell parameters to structurally similar triazole derivatives (e.g., 3-phenyl-1,2,4-triazol-5-amine ).
- NMR : Use - and -NMR to identify ethyl and amine protons, with DEPT-135 to distinguish CH/CH₃ groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (C₆H₁₂N₄).
Q. What safety protocols are critical when handling (1S)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
- Waste disposal : Segregate acidic/basic waste streams and neutralize before professional treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >98% purity, as impurities (e.g., unreacted intermediates) may confound bioactivity .
- Tautomer analysis : Characterize tautomeric forms (e.g., 1H vs. 4H triazole) via variable-temperature NMR or X-ray diffraction, as tautomer ratios affect receptor binding .
- Assay standardization : Replicate assays under controlled pH and ionic strength to minimize variability .
Q. How does the ethyl substituent on the triazole ring influence nucleophilic substitution reactivity?
- Methodological Answer :
- Steric effects : The ethyl group reduces accessibility to the triazole C5 position, favoring reactions at the amine group. Compare reactivity with methyl- or phenyl-substituted triazoles .
- Electronic effects : The electron-donating ethyl group increases electron density at N1, enhancing susceptibility to electrophilic attack. Validate via Hammett plots using substituted analogs .
Q. What computational methods predict the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- QSAR modeling : Use EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation (BCF) .
- DFT calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed ring-opening) at B3LYP/6-31G* level to identify persistent metabolites .
- Ecotoxicity assays : Test on Daphnia magna or Vibrio fischeri to validate computational predictions .
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
- Methodological Answer :
- DoE optimization : Vary temperature (80–120°C), solvent (EtOH vs. DMF), and catalyst loading (5–10 mol%) to identify robust conditions .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Logit models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations; use Tukey’s HSD for pairwise comparisons .
- Machine learning : Train random forest models on structural descriptors (e.g., MolDescriptors) to predict bioactivity .
Q. How can stability studies be designed to assess the compound’s shelf life under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC stability-indicating assays : Monitor degradation products (e.g., oxidized triazole rings) over 12 months .
- Kinetic modeling : Apply Arrhenius equation to extrapolate long-term stability from accelerated studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
